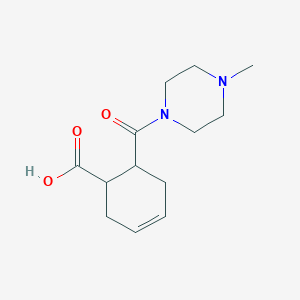

6-(4-Methyl-piperazine-1-carbonyl)-cyclohex-3-enecarboxylic acid

CAS No.: 436087-12-6

Cat. No.: VC2343499

Molecular Formula: C13H20N2O3

Molecular Weight: 252.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 436087-12-6 |

|---|---|

| Molecular Formula | C13H20N2O3 |

| Molecular Weight | 252.31 g/mol |

| IUPAC Name | 6-(4-methylpiperazine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid |

| Standard InChI | InChI=1S/C13H20N2O3/c1-14-6-8-15(9-7-14)12(16)10-4-2-3-5-11(10)13(17)18/h2-3,10-11H,4-9H2,1H3,(H,17,18) |

| Standard InChI Key | YSXCAKJMKCEGPG-UHFFFAOYSA-N |

| SMILES | CN1CCN(CC1)C(=O)C2CC=CCC2C(=O)O |

| Canonical SMILES | CN1CCN(CC1)C(=O)C2CC=CCC2C(=O)O |

Introduction

Chemical Identity and Structure

6-(4-Methyl-piperazine-1-carbonyl)-cyclohex-3-enecarboxylic acid is a complex organic compound with the CAS number 436087-12-6 . It features a unique molecular structure characterized by a cyclohex-3-ene ring with a carboxylic acid group at position 1 and a 4-methylpiperazine-1-carbonyl group at position 6. This structure creates an interesting combination of functional moieties that contribute to its chemical behavior and potential applications.

The compound's key chemical identifiers are summarized in the following table:

| Parameter | Value |

|---|---|

| CAS Number | 436087-12-6 |

| Molecular Formula | C13H20N2O3 |

| Molecular Weight | 252.31 g/mol |

| IUPAC Name | 6-(4-methylpiperazine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid |

| Standard InChI | InChI=1S/C13H20N2O3/c1-14-6-8-15(9-7-14)12(16)10-4-2-3-5-11(10)13(17)18/h2-3,10-11H,4-9H2,1H3,(H,17,18) |

| Standard InChIKey | YSXCAKJMKCEGPG-UHFFFAOYSA-N |

| SMILES | CN1CCN(CC1)C(=O)C2CC=CCC2C(=O)O |

| PubChem Compound ID | 3148332 |

The molecular structure consists of three primary components: a cyclohex-3-ene ring with a double bond between positions 3 and 4, a carboxylic acid group at position 1, and a 4-methylpiperazine-1-carbonyl substituent at position 6. This arrangement creates a molecule with both polar and non-polar regions, influencing its solubility and reactivity profiles.

Physical and Chemical Properties

The physical and chemical properties of 6-(4-Methyl-piperazine-1-carbonyl)-cyclohex-3-enecarboxylic acid are fundamental to understanding its behavior in various research settings. Based on its structural features, several properties can be inferred:

Acid-Base Properties

The compound exhibits amphoteric characteristics due to the presence of:

-

An acidic carboxylic acid group (proton donor)

-

A basic tertiary amine in the piperazine ring (proton acceptor)

This combination creates interesting pH-dependent behavior, potentially allowing the molecule to exist in various protonation states depending on the environment.

| Hazard Type | Classification | Hazard Statement |

|---|---|---|

| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |

| Eye damage/irritation | Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |

| Parameter | Typical Specification |

|---|---|

| Purity | ≥95% |

| Appearance | Solid |

| Intended Use | For research use only; not for human or veterinary use |

| Storage Conditions | Store in a cool, dry place away from direct sunlight |

The compound is typically supplied in quantities ranging from milligram to gram amounts, catering primarily to research needs .

Related Compounds and Structural Analogs

Understanding structural analogs provides valuable context for evaluating 6-(4-Methyl-piperazine-1-carbonyl)-cyclohex-3-enecarboxylic acid's properties and potential applications.

Key Structural Analogs

Several related compounds share structural similarities with 6-(4-Methyl-piperazine-1-carbonyl)-cyclohex-3-enecarboxylic acid:

Comparative Properties

-

The piperazine moiety contributes to increased water solubility compared to simple carboxylic acids like cyclohex-3-enecarboxylic acid

-

The position of the double bond in the cyclohexene ring affects conformational flexibility and reactivity

-

Ring size (cyclohexene vs. cycloheptene) influences dihedral angles and strain energy

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume